Malaxinic Acid
Description
Properties
CAS No. |
23179-40-0 |
|---|---|
Molecular Formula |
C₁₈H₂₄O₈ |
Molecular Weight |
368.38 |
Synonyms |
4-(β-D-Glucopyranosyloxy)-3-(3-methyl-2-buten-1-yl)-benzoic Acid |
Origin of Product |
United States |
Occurrence and Natural Distribution of Malaxinic Acid
Primary Botanical Sources and Genera
Malaxinic acid has been isolated and identified from a select group of plant genera, with a particularly strong presence in the Pyrus genus.
Distribution in Pyrus Species, particularly Pyrus pyrifolia Nakai
The most significant and well-documented source of this compound is the pear, specifically Asian pears belonging to the species Pyrus pyrifolia. nih.govnih.gov This compound was first identified in the fruit peels of the 'Chuhwangbae' cultivar of Pyrus pyrifolia Nakai. researchgate.netresearchgate.net Subsequent research has confirmed its presence in numerous other Korean pear cultivars, including 'Niitaka', 'Wonhwang', 'Hwangkeumbae', 'Hwasan', 'Manpungbae', and 'Imamuraaki'. tandfonline.comscience.gov this compound is considered a major glucoside in Korean pears. nih.govresearchgate.net
Identification in Other Plant Genera (e.g., Prunus, Piper)
Beyond the Pyrus genus, this compound has also been detected in Prunus species. researchgate.netresearchgate.net Specifically, it has been reported as a constituent of Prunus prostrata. theclinivex.com While this compound itself has been identified in Prunus, its aglycone (the non-sugar portion of the molecule) has been isolated from species within the Piper genus. researchgate.nettandfonline.com
Quantitative Analysis of this compound Content in Biological Matrices
The concentration of this compound in plants is not static, varying significantly with the developmental stage of the fruit and its specific location within the plant's tissues.
Developmental Stage-Dependent Accumulation Profiles in Fruits
Research consistently shows that the concentration of this compound is highest in immature pear fruits and decreases progressively as the fruit matures. nih.govemerald.comukaazpublications.com In a study of seven Pyrus pyrifolia cultivars, the highest levels of this compound were found in immature fruits 20 days after florescence. tandfonline.comresearchgate.net For instance, the 'Manpungbae' cultivar exhibited the highest content at this stage with 5.86 mg/100 g of fresh weight, while 'Hwangkeumbae' had one of the lowest at less than 1.3 mg/100 g. tandfonline.com The amounts in immature Korean pears have been reported to range from 0.76 to 5.86 mg/100 g of fresh weight. nih.govresearchgate.net This trend of decreasing content with maturity is a consistent finding across various studies. tandfonline.commdpi.com
Table 1: this compound Content in Immature Fruits of Various Pyrus pyrifolia Cultivars (20 days after florescence)
| Cultivar | This compound Content (mg/100 g fresh wt.) |
| Manpungbae (MPB) | 5.86 ± 0.37 |
| Imamuraaki (IMA) | 4.89 ± 0.31 |
| Niitaka (NTK) | 4.33 ± 0.96 |
| Chuhwangbae (CHB) | Not specified in top 3 |
| Wonhwang (WH) | Not specified in top 3 |
| Hwasan (HSB) | <1.3 |
| Hwangkeumbae (HKB) | <1.3 |
Source: Adapted from Cho et al., 2013. tandfonline.com
Anatomical Distribution within Plant Tissues (e.g., Fruit Peel vs. Pulp)
The distribution of this compound is not uniform throughout the fruit. The highest concentrations are typically found in the peel compared to the pulp. nih.govemerald.com this compound was initially isolated from the fruit peels of the Asian pear. nih.govresearchgate.net This localization of phenolic compounds, including this compound, in the peel is a common characteristic of pears. nih.gov
Isolation and Purification Methodologies for Malaxinic Acid
Overview of Extraction Techniques
The initial step in obtaining malaxinic acid involves its extraction from the plant matrix. This process is critical as it influences the yield and purity of the final product.
Solvent-Based Extraction Approaches
Solvent extraction is a fundamental and widely used technique for isolating bioactive compounds from plant materials. nih.gov The choice of solvent is paramount and is determined by the polarity of the target compound. For this compound, various solvents and solvent systems have been explored to maximize extraction efficiency.
Research on immature pear fruit has shown that different solvents yield varying amounts of this compound. A study systematically compared the extraction efficiency of several solvents, including ethanol (B145695), methanol, and ethyl acetate. researchgate.net It was found that a 60% ethanol solution was particularly effective for extracting this compound from this source. researchgate.net The process typically involves macerating the plant material in the chosen solvent, which allows the this compound to dissolve into the solvent phase. frontiersin.org Following extraction, the solid plant material is filtered out, and the resulting liquid extract, containing this compound among other compounds, is then concentrated, often using a rotary evaporator, to remove the solvent. nih.gov
The general principle of solvent extraction relies on the "like dissolves like" concept. Polar solvents are effective at extracting polar compounds, while non-polar solvents are used for non-polar substances. mdpi.com In the case of this compound, which possesses both polar (due to the glucose and carboxylic acid moieties) and non-polar (the prenyl group) characteristics, a solvent system with intermediate polarity, such as aqueous ethanol, often provides the best results. researchgate.net
Table 1: Comparison of Solvents for this compound Extraction from Immature Pear Fruit
| Solvent | Relative Extraction Efficiency | Reference |
|---|---|---|
| 60% Ethanol | High | researchgate.net |
| Methanol | Moderate | researchgate.net |
| Ethyl Acetate | Low | researchgate.net |
| Water | Low | researchgate.net |
Optimization of Extraction Parameters
To enhance the yield of this compound, the optimization of various extraction parameters is crucial. Factors such as solvent concentration, temperature, extraction time, and the solid-to-liquid ratio can significantly impact the efficiency of the process. mdpi.commdpi.com
For instance, while pure ethanol might be a potent solvent, studies have demonstrated that a specific concentration, such as 60% ethanol in water, can be more effective for extracting this compound from plant tissues. researchgate.net This is likely due to the improved solubility of the compound in this specific hydroalcoholic mixture. Temperature is another critical parameter; while higher temperatures can increase solubility and diffusion rates, they can also lead to the degradation of thermolabile compounds. mdpi.com Therefore, finding an optimal temperature that maximizes extraction without causing degradation is essential. The duration of the extraction and the ratio of the plant material to the solvent volume also need to be carefully controlled to ensure complete extraction of the target compound. scielo.br Techniques like response surface methodology (RSM) are often employed to systematically optimize these parameters to achieve the highest possible extraction yield. researchgate.net
Advanced Chromatographic Separation Strategies
Following the initial extraction, the crude extract contains a complex mixture of compounds. Therefore, a series of chromatographic techniques are employed to separate and purify this compound.
Adsorption Column Chromatography Techniques (e.g., Amberlite XAD-2, Diaion HP-20)
Adsorption chromatography is a powerful technique for the initial cleanup and fractionation of the crude extract. Macroporous resins like Amberlite XAD-2 and Diaion HP-20 are commonly used for this purpose. researchgate.net These resins are non-polar or weakly polar and work by adsorbing organic compounds from aqueous solutions. pan.olsztyn.plscientificlabs.co.uk
In the purification of this compound, the crude extract is typically passed through a column packed with one of these resins. researchgate.net The non-polar resin adsorbs the organic compounds, including this compound, while more polar impurities like salts and sugars pass through. pan.olsztyn.pl The adsorbed compounds are then eluted from the column using a stepwise gradient of a solvent with increasing organic content, such as an ethanol-water or methanol-water mixture. researchgate.net For example, a stepwise elution with increasing concentrations of ethanol (e.g., 20%, 60%, 100%) allows for the separation of compounds based on their polarity, with this compound typically eluting in a specific fraction. researchgate.net This step significantly reduces the complexity of the mixture, preparing it for further purification.
Table 2: Adsorption Resins Used in this compound Purification
| Resin | Type | Principle of Separation | Typical Eluents | Reference |
|---|---|---|---|---|
| Amberlite XAD-2 | Styrene-divinylbenzene (non-polar) | Adsorption based on hydrophobicity | Water/Ethanol gradient | researchgate.netscientificlabs.co.uk |
| Diaion HP-20 | Styrene-divinylbenzene (weakly polar) | Adsorption based on hydrophobicity and polarity | Water/Methanol gradient | researchgate.netpan.olsztyn.pl |
Size Exclusion Chromatography (e.g., Sephadex LH-20)
Size exclusion chromatography (SEC) is another crucial step in the purification of this compound. This technique separates molecules based on their size. Sephadex LH-20 is a commonly used resin for this purpose in the context of natural product isolation. researchgate.net It is a cross-linked dextran (B179266) gel that has been hydroxypropylated, giving it both hydrophilic and lipophilic properties, making it suitable for use with a variety of organic and aqueous solvents.
The fraction containing this compound obtained from adsorption chromatography is loaded onto a Sephadex LH-20 column. researchgate.net As the solvent (mobile phase), often 80% methanol, flows through the column, smaller molecules can enter the pores of the resin beads and are retained longer, while larger molecules are excluded from the pores and elute faster. researchgate.netnih.gov This allows for the separation of this compound from other compounds of different molecular sizes, further purifying the target compound.
High-Performance Liquid Chromatography (HPLC) for Final Purification (e.g., Amide RP-C16)
The final step in achieving highly pure this compound is typically high-performance liquid chromatography (HPLC). researchgate.net For this purpose, a preparative or semi-preparative reversed-phase (RP) column is often employed. A specific column mentioned in the literature for the final purification of this compound is an Amide RP-C16 column. researchgate.net
Reversed-phase HPLC separates compounds based on their hydrophobicity. The stationary phase is non-polar (like C16), and the mobile phase is polar. In the case of this compound purification, a gradient of water and acetonitrile, often with a small amount of acid like trifluoroacetic acid (TFA) to improve peak shape, is used as the mobile phase. researchgate.net The compounds in the sample interact with the non-polar stationary phase, and as the concentration of the organic solvent (acetonitrile) in the mobile phase increases, the more non-polar compounds are eluted from the column. This technique provides high resolution, allowing for the separation of this compound from any remaining impurities to yield a final product with very high purity (often >99%). researchgate.net
Table 3: HPLC Conditions for Final Purification of this compound
| Parameter | Condition | Reference |
|---|---|---|
| Column | Amide RP-C16 (semi-preparative) | researchgate.net |
| Mobile Phase | Linear gradient of water/acetonitrile with TFA (pH 2.65) | researchgate.net |
| Detection | UV, typically at 254 nm | researchgate.netresearchgate.net |
| Purity Achieved | >99% | researchgate.net |
Methodological Considerations for High-Purity Isolation
Achieving a high degree of purity is a critical objective in the isolation of this compound, especially for its use as a standard in biological activity assays. researchgate.net A multi-step chromatographic process has been proven effective in obtaining highly pure this compound from the ethyl acetate-soluble acidic fraction of immature pear (Pyrus pyrifolia Nakai) fruit extract. researchgate.net This process typically involves a sequence of column chromatography techniques, including the use of Amberlite XAD-2, Diaion HP-20, and Sephadex LH-20. researchgate.net The final purification step often employs semi-preparative high-performance liquid chromatography (HPLC) with an Amide RP-C16 column to yield this compound with a purity exceeding 99%. researchgate.net
The purity of isolated this compound is commonly assessed using high-performance liquid chromatography (HPLC). Structural confirmation is achieved through spectroscopic methods such as nuclear magnetic resonance (NMR).
Table 1: Purification and Recovery of this compound from Immature Pear Fruit
| Purification Step | Weight (g) | This compound Content (%) | This compound Purity (%) | Recovery Rate (%) |
| 60% EtOH Extract | 1,081.9 | 0.12 | 1.0 | 100.0 |
| EtOAc-Soluble Acidic Fraction | 134.75 | 0.81 | 7.9 | 84.8 |
| Amberlite XAD-2 Chromatography | 19.33 | 4.88 | 41.5 | 73.3 |
| Diaion HP-20 Chromatography | 5.21 | 16.20 | 73.1 | 65.6 |
| Sephadex LH-20 Chromatography | 2.12 | 34.69 | 88.2 | 57.2 |
| Final Purified this compound | 0.793 | 99.0 | >99.0 | 61.7 |
| This table is based on data from a study on the large-scale isolation of this compound. researchgate.netresearchgate.net |
The transition from laboratory-scale isolation to larger-scale production for research and potential industrial applications presents several challenges. The availability of a reliable source of raw material, such as immature pear fruits which are often discarded agricultural byproducts, is a key consideration. researchgate.nettandfonline.com
The established large-scale isolation method demonstrates the feasibility of producing significant quantities of high-purity this compound. researchgate.net This methodology, which processes a substantial amount of raw material (18 kg of fresh fruit), provides a blueprint for further scaling. researchgate.net However, the conversion of such laboratory successes into industrially viable processes can be complex and requires significant development. nih.gov For industrial applications in sectors like pharmaceuticals or food, optimizing the efficiency of each purification step and minimizing solvent use will be crucial for economic viability and sustainability. google.comthepharmajournal.com Further research into more efficient extraction techniques, such as microwave-assisted or ultrasound-assisted extraction, could also be explored to improve yields and reduce processing times. nih.gov The development of continuous extraction and purification processes, as opposed to batch processing, would also be a critical step for industrial-scale production.
Structural Elucidation Techniques for Malaxinic Acid
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, including malaxinic acid. bipm.orgopenaccessjournals.comipb.ptmdpi.com By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure. bipm.orgopenaccessjournals.com The structural confirmation of this compound and its metabolites has been significantly reliant on NMR techniques. researchgate.netresearchgate.net
One-Dimensional NMR (¹H NMR, ¹³C NMR) Analyses
One-dimensional NMR experiments, specifically Proton (¹H) NMR and Carbon-13 (¹³C) NMR, offer the initial and fundamental insights into the structure of this compound.
¹H NMR Analysis: The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms within the molecule. For this compound, the ¹H NMR data reveals characteristic signals corresponding to the aromatic protons of the benzoic acid ring, the protons of the prenyl group, and the protons of the glucose moiety. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of these signals are crucial for assigning specific protons to their positions in the structure.
¹³C NMR Analysis: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon (e.g., aromatic, olefinic, aliphatic, carbonyl) and its local electronic environment. For instance, the signals for the carbonyl carbon of the carboxylic acid and the carbons of the glucose unit appear in characteristic regions of the spectrum.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Aromatic Ring | ||
| 2 | 7.8 (d) | 129.5 |
| 5 | 6.9 (d) | 115.8 |
| 6 | 7.7 (dd) | 131.5 |
| Prenyl Group | ||
| 1' | 3.4 (d) | 28.5 |
| 2' | 5.3 (t) | 122.5 |
| 3' | - | 134.0 |
| 4' (CH₃) | 1.8 (s) | 25.8 |
| 5' (CH₃) | 1.7 (s) | 17.9 |
| Glucose Moiety | ||
| 1'' | 5.1 (d) | 101.2 |
| 2'' | 3.5-3.9 (m) | 73.8 |
| 3'' | 3.5-3.9 (m) | 77.5 |
| 4'' | 3.5-3.9 (m) | 70.4 |
| 5'' | 3.5-3.9 (m) | 76.8 |
| 6'' | 3.7 (dd), 3.9 (dd) | 61.5 |
| Carboxyl Group | ||
| 7 | - | 168.0 |
Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions. The multiplicities are indicated as s (singlet), d (doublet), t (triplet), dd (doublet of doublets), and m (multiplet).
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To establish the precise connectivity of atoms and overcome the limitations of one-dimensional NMR, various two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): The COSY experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu This is instrumental in identifying adjacent protons within the aromatic ring and the glucose moiety, as well as tracing the spin systems within the prenyl group. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. sdsu.edunih.govcolumbia.edu This powerful technique allows for the unambiguous assignment of proton signals to their corresponding carbon atoms in the ¹³C NMR spectrum, providing a clear picture of the C-H framework of this compound. nih.govcolumbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing long-range correlations between protons and carbons, typically over two to three bonds. sdsu.educolumbia.edublogspot.com This is particularly valuable for connecting different structural fragments of the molecule. For instance, HMBC correlations can confirm the attachment of the prenyl group to the benzoic acid ring and the linkage of the glucose unit to the phenolic oxygen. columbia.edublogspot.com
Role of Mass Spectrometry (MS) in Molecular Characterization
Mass spectrometry (MS) is an indispensable analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition. openaccessjournals.com It has been a key tool in the characterization of this compound. mdpi.com
High-Resolution Mass Spectrometry (HR-MS) for Elemental Composition
High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, often to within a few parts per million (ppm). enovatia.comnih.govmdpi.com This precision allows for the determination of the elemental formula of a molecule by distinguishing between compounds with the same nominal mass but different atomic compositions. enovatia.comnih.gov In the case of this compound, HR-MS data has been used to confirm its molecular formula, C₁₈H₂₄O₈. mdpi.com For example, a study reported a major ion peak at m/z 367.1384 [M-H]⁻ in the negative ion mode, which supports this molecular formula. mdpi.com
Fragmentation Pattern Analysis for Structural Features
In mass spectrometry, molecules are often fragmented into smaller, characteristic ions. The analysis of this fragmentation pattern provides valuable clues about the molecule's structure. libretexts.orgdocbrown.infolibretexts.org For this compound, a significant fragment ion observed in MS/MS spectra is at m/z 205.09, which corresponds to the loss of a hexose (B10828440) unit (162 Da) from the deprotonated molecule [M-H-162]⁻. mdpi.com This observation strongly suggests the presence of a hexose (glucose) moiety attached to the aglycone. mdpi.com
Complementary Spectroscopic and Spectrometric Methods
While NMR and MS are the primary tools for structural elucidation, other spectroscopic and spectrometric methods can provide complementary information. openaccessjournals.comnih.govminsocam.orgnih.gov Techniques such as Infrared (IR) spectroscopy can identify the presence of specific functional groups, like hydroxyl (-OH) and carbonyl (C=O) groups, based on their characteristic vibrational frequencies. Ultraviolet-Visible (UV-Vis) spectroscopy can provide information about the conjugated systems within the molecule, such as the aromatic ring and the prenyl group. openaccessjournals.com The combined application of these techniques ensures a comprehensive and unambiguous determination of the structure of this compound.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present within a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. Each type of bond and functional group absorbs radiation at a characteristic frequency, making the resulting spectrum a unique molecular "fingerprint."
The expected IR absorption bands for the key functional groups in this compound are detailed in the table below.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H stretch | 2500 - 3300 | Very Broad |
| Carboxylic Acid | C=O stretch | 1705 - 1720 | Strong |
| Alkene | =C-H stretch | 3020 - 3100 | Medium |
| Alkene | C=C stretch | 1630 - 1680 | Variable |
| Aromatic Ring | C-H stretch | ~3030 | Variable |
| Aromatic Ring | C=C stretch | 1450 - 1600 | Medium-Weak |
| Alcohol (Glucose) | O-H stretch | 3200 - 3550 | Strong, Broad |
| Ether | C-O stretch | 1000 - 1300 | Strong |
| Alkanes | C-H stretch | 2850 - 3000 | Medium-Strong |
This table is generated based on established correlation charts for IR spectroscopy. nobraintoosmall.co.nz
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. It is particularly sensitive to conjugated systems, where alternating single and multiple bonds create delocalized π-orbitals. Molecules containing these systems, known as chromophores, absorb light in the UV or visible range, promoting electrons from a lower-energy bonding or non-bonding orbital to a higher-energy anti-bonding orbital (e.g., π → π* transitions). nanoqam.camsu.edu
The structure of this compound contains a significant chromophore: the benzoic acid core, where the aromatic ring is conjugated with both the carboxylic acid group and the double bond of the 3-methyl-2-butenyl (B1208987) (prenyl) side chain. This extended conjugation is expected to result in strong absorption in the UV region.
Analysis of isolated this compound using High-Performance Liquid Chromatography (HPLC) with a Photodiode Array (PDA) detector has confirmed its UV absorption profile. researchgate.net The resulting spectrum is a key identifier for the compound.
| Compound | λₘₐₓ (nm) | Solvent | Electronic Transition |
| This compound | ~256 | Acetonitrile/Water | π → π* |
The λₘₐₓ value is estimated from the published UV/VIS spectrum of isolated this compound. researchgate.net
The observed absorption maximum (λₘₐₓ) around 256 nm is consistent with the π → π* transition of the conjugated aromatic system. researchgate.net The position and intensity of this peak are characteristic of the compound and serve as a reference for its identification and quantification.
Computational Chemistry Approaches to Structure Prediction and Validation
Modern structural elucidation is increasingly supported by computational chemistry, which uses theoretical principles and computer simulations to model molecular structures and predict their properties. researchgate.net Density Functional Theory (DFT) is a particularly prominent quantum mechanical method used for this purpose. mdpi.com
DFT calculations can be used to predict and validate the structure of this compound in several ways. The process begins by constructing a theoretical 3D model of the molecule. This initial structure is then subjected to geometry optimization, where a specific functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)) are chosen to solve the electronic structure equations. rsc.orgscirp.org This iterative process refines the bond lengths, bond angles, and dihedral angles to find the most stable, lowest-energy conformation of the molecule.
Once the optimized geometry is obtained, the same theoretical model can be used to predict various spectroscopic properties. For instance:
Vibrational Frequencies: DFT calculations can simulate the vibrational modes of the molecule, generating a theoretical IR spectrum. This predicted spectrum, with its calculated frequencies and intensities, can be directly compared to the experimental IR spectrum to confirm the presence and arrangement of functional groups.
Electronic Transitions: Time-Dependent DFT (TD-DFT) can be used to calculate the energies of electronic excitations. scirp.org This yields a predicted UV-Vis spectrum, including the λₘₐₓ values, which can be compared with experimental data to validate the nature of the molecule's chromophore and conjugated system.
By correlating the predicted spectra from DFT calculations with the experimental data obtained from IR and UV-Vis spectroscopy, chemists can gain a high degree of confidence in the proposed structure. This synergy between experimental measurement and theoretical calculation provides a robust framework for validating the complex molecular architecture of natural products like this compound.
Chemical Synthesis and Derivatization of Malaxinic Acid
Semi-Synthetic Approaches and Analog Preparation
Semi-synthesis begins with the natural product itself or a late-stage synthetic intermediate and modifies it to create new analogs. This strategy is valuable for rapidly generating a library of related compounds to study structure-activity relationships. nih.gov For malaxinic acid, several functional groups serve as handles for chemical modification:
The Carboxylic Acid Group : This group can be converted into a variety of esters or amides to probe the importance of its acidity and steric bulk.
The Phenolic Hydroxyl Group : Although used for glycosylation in the total synthesis, if the aglycone (MAA) is used as the starting material, this group could be alkylated or acylated.
The Glucose Hydroxyl Groups : The multiple hydroxyl groups on the sugar moiety can be selectively or fully acylated, etherified, or otherwise modified to explore the role of the sugar's polarity.
Common semi-synthetic modifications include esterification, acylation with various acid chlorides, and the formation of carbonates or carbamates. nih.gov For example, analogs could be prepared by reacting this compound with different alcohols in the presence of a coupling agent like DCC (N,N′-dicyclohexylcarbodiimide) to form various esters. mdpi.com These approaches allow for the fine-tuning of the molecule's properties. nih.gov
Design and Synthesis of this compound Derivatives for Structure-Activity Relationship Studies
The design and synthesis of derivatives of this compound are fundamental to understanding how its chemical structure relates to its biological activity (Structure-Activity Relationship, SAR). SAR studies involve systematically modifying the molecule's structure and observing the effects on its biological targets. While extensive SAR studies specifically on this compound derivatives are not widely documented in publicly available research, a synthetic route to this compound has been described, which provides a foundation for the creation of various analogues .
The synthesis of the this compound backbone begins with the preparation of its aglycone, 4-hydroxy-3-(3′-methyl-2′-butenyl)benzoic acid (MAA) researchgate.net. A common starting material is ethyl 4-hydroxybenzoate (B8730719), which undergoes prenylation with 1-bromo-3-methyl-2-butene to introduce the 3-methyl-2-butenyl (B1208987) group onto the aromatic ring, yielding ethyl 4-hydroxy-3-(3′-methyl-2′-butenyl)benzoate (EHMB) . The subsequent step is the glycosylation of the phenolic hydroxyl group. This is typically achieved using a protected glucose donor, such as aceto-bromo-α-D-glucose, in the presence of a base . The final step involves the hydrolysis of the ester and the protecting groups on the glucose moiety to yield this compound .
Based on this synthetic framework, derivatives can be designed to probe the importance of different structural features of the this compound molecule. Key areas for modification include the carboxylic acid group, the prenyl side chain, the phenolic hydroxyl group (via the glycosidic linkage), and the glucose moiety itself. The insights from SAR studies on similar compounds, such as other phenylpropanoid glycosides and cinnamic acid derivatives, can guide the design of these new molecules phytopharmajournal.comnih.gov. For instance, modifications to the substituents on the aromatic ring and the nature of the ester group have been shown to significantly influence the biological activity of cinnamic acid derivatives nih.gov. Similarly, the glycosylation of phenylpropanoids is known to affect their solubility, stability, and biological activity phytopharmajournal.com.
The table below outlines potential derivatives of this compound that could be synthesized for SAR studies, along with the rationale for their design.
| Derivative Class | Specific Modification | Rationale for SAR Study |
| Carboxylic Acid Analogues | Esterification (e.g., methyl, ethyl esters) | To investigate the role of the free carboxylic acid in target binding and cell permeability. |
| Amidation | To explore the impact of replacing the carboxylate with a neutral or basic group on activity. | |
| Prenyl Group Modifications | Saturation of the double bond | To determine the importance of the double bond for biological activity. |
| Isomeric variations (e.g., 1,1-dimethylallyl) | To probe the spatial requirements of the binding pocket. | |
| Chain length variation | To assess the influence of lipophilicity in the prenyl region. | |
| Aromatic Ring Substitutions | Additional hydroxyl or methoxy (B1213986) groups | To evaluate the effect of electron-donating groups on the aromatic ring's reactivity and binding. |
| Halogen substitutions (e.g., F, Cl) | To study the impact of electron-withdrawing groups and steric effects. | |
| Glycosidic Bond Analogues | Replacement of the ether linkage with a thioether | To assess the role of the oxygen atom in the glycosidic bond. |
| α-Glycoside anomer | To determine the stereochemical preference for the glycosidic linkage. | |
| Sugar Moiety Modifications | Deoxy sugars | To investigate the role of specific hydroxyl groups on the glucose ring. |
| Other monosaccharides (e.g., galactose, mannose) | To explore the tolerance for different sugar units. |
The synthesis of these derivatives would follow modified versions of the established route for this compound, employing different starting materials or additional reaction steps to introduce the desired chemical diversity. The biological evaluation of these synthesized compounds would then provide valuable data to construct a comprehensive SAR profile for this compound.
Stereochemical Control and Regioselectivity in Synthesis
The synthesis of this compound presents specific challenges in terms of stereochemical control and regioselectivity, which are crucial for obtaining the correct and biologically active isomer.
Stereochemical Control:
The primary stereochemical challenge in the synthesis of this compound is the formation of the O-glycosidic bond between the aglycone and the glucose molecule. This compound contains a β-D-glucopyranosyl moiety, meaning the glycosidic bond is in the β-configuration researchgate.net. Achieving high stereoselectivity in glycosylation reactions is a well-known challenge in carbohydrate chemistry.
In the reported synthesis of this compound, the use of an acetyl-protected glucose donor, aceto-bromo-α-D-glucose, is employed . The stereochemical outcome of glycosylation reactions can be influenced by several factors, including the nature of the protecting groups on the sugar donor, the promoter or catalyst used, and the reaction conditions mdpi.com. The presence of a participating protecting group, such as an acetyl group, at the C-2 position of the glucose donor can promote the formation of the 1,2-trans-glycoside (the β-anomer in the case of glucose) through the formation of a cyclic acyl-oxonium ion intermediate. This intermediate blocks the α-face of the anomeric carbon, leading to the nucleophilic attack of the phenol (B47542) from the β-face.
Modern synthetic methods offer a range of strategies for stereocontrolled glycosylation of phenols. These include the use of different glycosyl donors (e.g., trichloroacetimidates, thioglycosides), Lewis acid promoters (e.g., TMSOTf, BF3·Et2O), and even organocatalysts to direct the stereochemical outcome researchgate.netchinesechemsoc.orgthieme-connect.com. For instance, pyrylium (B1242799) salts have been shown to catalyze stereospecific O-glycosylations of phenols researchgate.net. The choice of the base can also be critical in tuning the stereoselectivity of glycosylation with certain donors researchgate.net.
Regioselectivity:
Regioselectivity is another critical aspect, particularly during the introduction of the prenyl group onto the aromatic ring of the precursor. The structure of this compound features the prenyl group at the C-3 position, ortho to the hydroxyl group and meta to the carboxylic acid group of the benzoic acid backbone researchgate.net.
The synthesis described by BOC Sciences starts with ethyl 4-hydroxybenzoate and introduces the prenyl group via a reaction with 1-bromo-3-methyl-2-butene . The regioselectivity of this electrophilic substitution is directed by the existing substituents on the aromatic ring. The hydroxyl group is a strong activating group and directs ortho and para substitution. Since the para position is blocked by the ester group, the substitution occurs at one of the ortho positions (C-3 or C-5). The reaction conditions, including the solvent and base used, can influence the precise regiochemical outcome.
Achieving high regioselectivity in the functionalization of substituted phenols is a common objective in organic synthesis. Various synthetic strategies have been developed to control the position of incoming electrophiles on an aromatic ring. These can include the use of directing groups, which temporarily block certain positions or enhance the reactivity of others, or the careful selection of catalysts and reaction conditions that favor one regioisomer over another nih.govd-nb.info. For the synthesis of this compound, the inherent directing effect of the hydroxyl group provides a degree of regiocontrol in the prenylation step.
The table below summarizes the key selective reactions in the synthesis of this compound.
| Reaction Step | Type of Selectivity | Controlling Factors | Desired Outcome |
| Prenylation of ethyl 4-hydroxybenzoate | Regioselectivity | Directing effect of the -OH group, reaction conditions. | Substitution at the C-3 position. |
| Glycosylation of the aglycone | Stereoselectivity | C-2 participating protecting group (acetyl) on the glucose donor. | Formation of the β-glycosidic bond. |
Putative Biosynthetic Pathways of Malaxinic Acid
Precursor Compounds and Metabolic Origins (e.g., Shikimic Acid Pathway intermediates for the phenolic backbone)
The foundational aromatic structure of malaxinic acid is derived from the shikimic acid pathway. uobabylon.edu.iq This seven-step metabolic route is essential in plants, fungi, and bacteria for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and a wide variety of phenolic compounds. uobabylon.edu.iqslideshare.netwikipedia.org The pathway is not found in animals, making these amino acids essential dietary nutrients for them. uobabylon.edu.iq
The shikimate pathway begins with the condensation of phosphoenolpyruvate (B93156) (from glycolysis) and erythrose-4-phosphate (from the pentose (B10789219) phosphate (B84403) pathway). slideshare.netwikipedia.org Through a series of enzymatic reactions, these precursors are converted into shikimic acid and ultimately to chorismic acid. slideshare.netresearchgate.net Chorismic acid is a critical branch-point intermediate, serving as the common precursor for the three aromatic amino acids and numerous other phenolic compounds, including the C6-C1 skeleton of benzoic acid. researchgate.net Therefore, intermediates of the shikimic acid pathway are the primary metabolic origin for the phenolic backbone of this compound.
Enzymatic Steps in the Formation of the Benzoic Acid Moiety
The formation of benzoic acid from the products of the shikimic acid pathway, such as phenylalanine, involves the shortening of a three-carbon side chain (C6-C3) to a one-carbon carboxyl group (C6-C1). nih.gov This conversion can occur through at least two routes in plants: a β-oxidative pathway and a non-β-oxidative pathway. nih.gov
The β-oxidative pathway is analogous to fatty acid catabolism and is considered a major route for benzoic acid biosynthesis. nih.gov This pathway proceeds through the following core steps:
Activation: Cinnamic acid, derived from phenylalanine via the action of phenylalanine ammonia (B1221849) lyase (PAL), is activated to its coenzyme A (CoA) thioester, cinnamoyl-CoA. uobabylon.edu.iqnih.gov
Hydration and Dehydrogenation: A bifunctional enzyme, cinnamoyl-CoA hydratase-dehydrogenase (CHD), catalyzes the next two steps, converting cinnamoyl-CoA to 3-hydroxy-3-phenylpropanoyl-CoA and then to 3-oxo-3-phenylpropanoyl-CoA. nih.gov
Thiolytic Cleavage: The final step involves a thiolase that cleaves 3-oxo-3-phenylpropanoyl-CoA to yield benzoyl-CoA and acetyl-CoA. The benzoyl-CoA can then be hydrolyzed to free benzoic acid.
Research in petunia has led to the identification and characterization of the enzymes involved in this peroxisomal pathway, including the crucial bifunctional cinnamoyl-CoA hydratase-dehydrogenase (PhCHD), effectively completing the elucidation of this core biosynthetic route. nih.gov
Mechanism of Isoprenylation in this compound Biosynthesis
This compound is a prenylated phenolic, containing a 3-methyl-2-buten-1-yl group (an isoprenyl or prenyl group) attached to the benzoic acid ring. researchgate.netresearchgate.net This modification is known as isoprenylation or prenylation, a post-translational modification that attaches isoprenoid moieties to target molecules. frontiersin.orgmdpi.com
The five-carbon building blocks for this process are isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). mdpi.com In plants, these isoprenoid precursors are synthesized via two distinct pathways: the mevalonate (B85504) (MVA) pathway in the cytoplasm and the methyl-erythritol 4-phosphate (MEP) pathway in the plastids. mdpi.com
The attachment of the prenyl group from a donor molecule like DMAPP to the aromatic acceptor (a hydroxylated benzoic acid derivative) is catalyzed by a class of enzymes called prenyltransferases (PTs). mdpi.com These enzymes facilitate the formation of a new carbon-carbon bond, resulting in the formation of the this compound aglycone [4-(hydroxy)-3-(3'-methyl-2'-butenyl) benzoic acid]. researchgate.net
Glycosylation Mechanisms and Glycosyltransferases Involved in Glucoside Formation
The final step in the proposed biosynthesis of this compound is glycosylation, specifically the attachment of a glucose molecule to form a glucoside. This reaction is catalyzed by enzymes known as glycosyltransferases (GTs). sigmaaldrich.comuzh.ch GTs are a diverse family of enzymes that mediate the transfer of a monosaccharide from an activated sugar donor, such as a nucleotide sugar, to an acceptor molecule. nih.govmdpi.com
In the case of this compound, a specific glycosyltransferase would catalyze the transfer of glucose from an activated donor like UDP-glucose (Uridine diphosphate glucose) to the 4-hydroxyl group of the this compound aglycone. nih.gov This forms a β-glycosidic linkage, resulting in the final compound, 4-(β-D-Glucopyranosyloxy)-3-(3-methyl-2-buten-1-yl)-benzoic acid. researchgate.net Glycosyltransferases are known to be specific for the donor, acceptor, and the type of linkage formed (e.g., α or β). sigmaaldrich.com The reaction often occurs in the Golgi apparatus, and requires specific transporters to move the nucleotide sugar donors into the lumen of this organelle. nih.gov
Genetic and Genomic Approaches to Elucidating Biosynthetic Gene Clusters
Modern genomic techniques are powerful tools for discovering the genetic basis of natural product biosynthesis. The genes responsible for producing a secondary metabolite are often physically grouped together in the genome in what is known as a biosynthetic gene cluster (BGC). frontiersin.orgplos.org A typical BGC contains the genes encoding all the necessary enzymatic machinery for the pathway. plos.org
This includes:
Core biosynthetic enzymes: Such as polyketide synthases (PKS) or non-ribosomal peptide synthetases (NRPS), which synthesize the molecular backbone. plos.org
Tailoring enzymes: Enzymes that modify the core structure, such as methyltransferases, oxidases, prenyltransferases, and glycosyltransferases. plos.org
Transporters: Proteins that may be involved in exporting the final product or sequestering it within the cell. plos.org
Regulatory factors: Transcription factors that control the expression of the other genes within the cluster.
By sequencing the genome of a this compound-producing organism, researchers can use bioinformatics tools like antiSMASH to identify putative BGCs. frontiersin.org Comparing the predicted functions of genes within a cluster to the known structure of this compound allows for the identification of a candidate BGC. The function of these genes can then be confirmed through experimental methods like gene disruption or heterologous expression. nih.gov While this approach has been successfully used to identify the BGCs for many fungal and bacterial natural products, the specific biosynthetic gene cluster for this compound is not yet fully characterized in published literature. plos.orgnih.govmdpi.com
Biological Activities and Molecular Mechanisms of Malaxinic Acid
Antioxidant Activity and Oxidative Stress Modulation (In Vitro and Preclinical Models)
Malaxinic acid has demonstrated notable antioxidant properties in various experimental models. Its capacity to counteract oxidative stress is attributed to its molecular structure, which allows it to interact with and neutralize reactive oxygen species. This activity is crucial in mitigating the cellular damage that contributes to a range of pathological conditions.
The antioxidant capacity of this compound is often evaluated through its ability to scavenge stable free radicals. In vitro assays using 2,2-diphenyl-1-picrylhydrazyl (DPPH·) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS·+) radicals are common methods to quantify this activity. scielo.br this compound has been shown to effectively scavenge both DPPH· and ABTS·+ radicals. spkx.net.cn The mechanism underlying this effect involves the donation of a hydrogen atom from the antioxidant molecule to the radical, thereby neutralizing it and terminating the radical chain reaction. nih.gov The efficiency of this scavenging activity is a key indicator of the compound's potential to act as a primary antioxidant.
Lipid peroxidation is a destructive chain reaction where free radicals attack lipids, particularly polyunsaturated fatty acids in cell membranes, leading to cellular damage. mdpi.com This process results in the formation of harmful products like malondialdehyde (MDA). mdpi.com In preclinical studies, the administration of this compound and its aglycone (MAA) has been shown to inhibit lipid peroxidation. researchgate.net Specifically, in rat plasma, MAA, the form in which this compound is absorbed, exhibits a strong inhibitory effect on the formation of cholesteryl ester hydroperoxides induced by both radical generators and copper ions. researchgate.net This suggests that this compound can contribute to the protection of biological membranes from oxidative damage. researchgate.net
Table 1: Summary of In Vitro and Preclinical Antioxidant Activities of this compound
| Activity | Model/Assay | Key Findings | Reference |
|---|---|---|---|
| Free Radical Scavenging | DPPH· Radical Scavenging Assay | This compound demonstrates the ability to scavenge DPPH· free radicals. | |
| Free Radical Scavenging | ABTS·+ Radical Scavenging Assay | This compound effectively scavenges ABTS·+ radical cations. | spkx.net.cn |
| Inhibition of Lipid Peroxidation | Copper Ion-Induced Oxidation in Rat Plasma | The aglycone of this compound (MAA) showed a greater inhibitory effect on the formation of cholesteryl ester hydroperoxides compared to the control. | researchgate.net |
Inhibition of Lipid Peroxidation
Anti-Inflammatory Effects (Preclinical Models)
Beyond its antioxidant capabilities, this compound has been investigated for its anti-inflammatory properties in preclinical settings. Chronic low-grade inflammation is a key factor in metabolic diseases, particularly in adipose tissue during obesity. researchgate.net
Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1), are signaling molecules that drive inflammatory responses. frontiersin.orgsinobiological.com Elevated levels of these cytokines are characteristic of inflamed tissues. thermofisher.com Research in animal models of diet-induced obesity has shown that this compound can significantly decrease the gene expression of these pro-inflammatory mediators in adipose tissue. researchgate.net Specifically, treatment with this compound led to a reduction in the expression of Tnf-α, Mcp-1, and Il-6 in the white adipose tissue of mice fed a high-fat diet. researchgate.net This indicates that this compound can interfere with the signaling pathways that promote inflammation at the tissue level.
In obesity, adipose tissue is often characterized by an increased infiltration of immune cells, particularly macrophages. frontiersin.orgnih.gov This infiltration is a major source of the pro-inflammatory cytokines that contribute to local and systemic inflammation and insulin (B600854) resistance. nih.govfrontiersin.org Macrophage presence in tissue can be identified by specific cell surface markers like F4/80 and CD68. researchgate.net In vivo studies have demonstrated that this compound treatment reduces the expression of these macrophage markers in the adipose tissue of obese mice. researchgate.net This finding suggests that this compound can alleviate adipose tissue inflammation by inhibiting the recruitment and accumulation of macrophages. researchgate.net
Table 2: Summary of Preclinical Anti-Inflammatory Effects of this compound
| Activity | Model | Key Findings | Reference |
|---|---|---|---|
| Modulation of Pro-Inflammatory Cytokines | High-Fat Diet-Induced Obese Mice | Decreased mRNA expression of Tnf-α, Mcp-1, and Il-6 in white adipose tissue. | researchgate.net |
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) |
| 2,2-diphenyl-1-picrylhydrazyl (DPPH) |
| Cholesteryl ester hydroperoxide |
| Interleukin-6 (IL-6) |
| This compound |
| This compound Aglycone (MAA) |
| Malondialdehyde (MDA) |
| Monocyte Chemoattractant Protein-1 (MCP-1) |
Modulation of Pro-Inflammatory Mediators and Cytokines
Anticarcinogenic and Antiproliferative Activities (In Vitro Cellular Models)
This compound has demonstrated notable anticarcinogenic and antiproliferative properties in various laboratory studies using cancer cell lines.
Inhibition of Cancer Cell Proliferation
Research has shown that this compound can inhibit the growth of several types of cancer cells. nih.govemerald.comresearchgate.netukaazpublications.com Specifically, its inhibitory effects have been observed in the following cell lines:
BAEC (Bovine Aortic Endothelial Cells) nih.govukaazpublications.comgwpears.com
HeLa (Human Cervical Cancer Cells) nih.govresearchgate.netgwpears.com
HT1080 (Human Fibrosarcoma Cells) nih.govresearchgate.netgwpears.com
B16/BL6 (Mouse Melanoma Cells) nih.govresearchgate.netgwpears.com
This broad-spectrum inhibition suggests that this compound may target fundamental processes involved in cell proliferation.
Molecular Targeting of Key Proteins
The antiproliferative action of this compound is linked to its ability to target specific proteins involved in cell growth. nih.govemerald.comresearchgate.net Studies suggest that it may inhibit a protein in the 21–26 kDa range that plays a role in cancer cell proliferation. nih.govemerald.comresearchgate.netukaazpublications.com The precise identification and characterization of this protein target remain an area of ongoing research.
Role of Isoprenyl Side Chain in Antiproliferative Effects
A key structural feature of this compound, the isoprenyl side chain, is believed to be crucial for its antiproliferative activity. nih.govemerald.comresearchgate.netukaazpublications.com This side chain is thought to contribute to the inhibition of the aforementioned 21–26 kDa protein, thereby hindering cancer cell proliferation. nih.govemerald.comresearchgate.netukaazpublications.com
Anti-Obesity and Metabolic Regulatory Effects (Preclinical Animal Models)
In addition to its anticancer potential, this compound has shown promising effects in the context of obesity and metabolic disorders in animal studies.
Reversal of Diet-Induced Obesity and Hepatosteatosis
Preclinical studies using mouse models of diet-induced obesity have demonstrated that this compound can help reverse these conditions. nih.govx-mol.netresearchgate.net Treatment with pear extract, of which this compound is an active component, led to a decrease in body weight gain and the accumulation of fat in the liver (hepatosteatosis) in obese mice. nih.gov this compound itself has been identified as a key compound responsible for these anti-obesity effects. nih.govresearchgate.net
Inhibition of Adipogenesis and Lipogenesis
The anti-obesity effects of this compound are underpinned by its ability to interfere with the processes of fat cell formation (adipogenesis) and fat production (lipogenesis). nih.govscribd.com Studies have shown that pear extract containing this compound can inhibit both adipogenesis and lipogenesis, suggesting a direct role in regulating fat metabolism. nih.gov This inhibition contributes to the reduction of adipose tissue mass and the prevention of excessive lipid accumulation.
Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways
Research indicates that this compound, a key bioactive compound identified in pear extract, plays a role in the modulation of mitogen-activated protein kinase (MAPK) signaling pathways. A study investigating the effects of pear extract on high-fat diet-induced obese mice found that the administration of the extract led to the deactivation of MAPKs in white adipose tissue. nih.gov The MAPK signaling cascade is a crucial pathway involved in various cellular processes, including inflammation. nih.govscribd.com The deactivation of these kinases by pear extract, for which this compound is a responsible active component, suggests a mechanism for its anti-inflammatory effects observed in the context of obesity. nih.gov Specifically, the study noted a reduction in the phosphorylation of MAPK pathway components, indicating a downregulation of this signaling cascade. This modulation of MAPK pathways is linked to the observed decrease in the expression of pro-inflammatory genes in adipose tissue. nih.gov While these findings establish a connection between this compound-containing pear extract and MAPK pathway modulation, further research is needed to elucidate the direct interactions and specific molecular targets of this compound within this pathway.
Improvement of Glucose Homeostasis and Insulin Sensitivity
This compound has been identified as a significant contributor to the improvement of glucose homeostasis and insulin sensitivity, particularly in the context of diet-induced obesity. nih.gov In a study using a high-fat diet mouse model, treatment with pear extract, which contains this compound as a primary active component, resulted in notable enhancements in metabolic parameters. nih.govresearchgate.net The administration of the extract led to improved glucose tolerance and insulin sensitivity. nih.gov This was evidenced by lower fasting plasma glucose and insulin levels in the treated mice compared to the untreated high-fat diet group. researchgate.net
The amelioration of insulin resistance is a key finding attributed to the biological activity of this compound. nih.gov The table below summarizes the key findings from a study on high-fat diet-induced obese mice, demonstrating the effects of pear extract containing this compound on markers of glucose homeostasis and insulin sensitivity. researchgate.net
| Parameter | High-Fat Diet (HFD) Control | HFD + Pear Extract | Normal Diet |
| Fasting Plasma Glucose | Increased | Decreased | Normal |
| Fasting Plasma Insulin | Increased | Decreased | Normal |
| Glucose Tolerance Test | Impaired | Improved | Normal |
| Insulin Tolerance Test | Impaired | Improved | Normal |
| HOMA-IR Index | Elevated | Reduced | Normal |
HOMA-IR (Homeostatic Model Assessment for Insulin Resistance) is a method for quantifying insulin resistance.
These findings underscore the potential of this compound in mitigating the metabolic dysfunctions associated with obesity. nih.govresearchgate.net The improvement in glucose and insulin regulation suggests that this compound could play a role in managing conditions characterized by insulin resistance. nih.gov
Antimicrobial Properties (In Vitro Studies)
In vitro studies have reported that this compound exhibits antimicrobial properties, including both antifungal and antibacterial activities. researchgate.netresearchgate.net These properties have been noted in research focused on the bioactive compounds found in pears, particularly in immature fruits where the concentration of this compound is higher. researchgate.net
This compound has demonstrated antifungal activity in laboratory settings. researchgate.netresearchgate.net Research has highlighted its potential to inhibit the growth of certain fungal species. researchgate.net While specific details on the minimum inhibitory concentrations (MICs) against a wide range of fungi are not extensively documented in the available literature, the compound is recognized for its fungicidal capabilities. researchgate.netnih.gov The aglycone form of this compound, known as this compound aglycone, has also been reported to possess antifungal properties. researchgate.net
The following table provides a general overview of the reported antifungal activity of this compound based on available in vitro studies.
| Fungal Group | Activity Reported |
| Various pathogenic fungi | Inhibitory effects noted nih.gov |
| Plant pathogenic fungi | Potential for growth inhibition mdpi.comnih.gov |
Further research is required to quantify the antifungal spectrum and efficacy of this compound against specific fungal strains.
In vitro evaluations have also established the antibacterial activity of this compound. researchgate.netresearchgate.net The compound has been shown to inhibit the growth of various bacteria. researchgate.net Similar to its antifungal properties, the antibacterial effects are more pronounced in extracts from immature pears, which have a higher content of this compound. researchgate.net The aglycone form of the compound has also been cited for its antibacterial action. researchgate.net
The table below summarizes the general antibacterial activity of this compound as reported in in vitro studies.
| Bacterial Group | Activity Reported |
| Various bacterial strains | Inhibitory effects observed nih.govnih.gov |
| Gram-positive bacteria | Potential for inhibitory activity agriculturejournals.cz |
More detailed studies are necessary to determine the specific bacterial species susceptible to this compound and to establish the precise concentrations at which it exerts its antibacterial effects.
Antifungal Activity
Receptor Binding and Enzyme Modulation Studies
The direct interaction of this compound with specific cellular receptors and its modulatory effects on enzymes are areas of ongoing investigation. Currently, there is limited specific data from dedicated receptor binding assays for this compound. researchgate.net However, some studies suggest potential interactions based on its chemical structure and the activities of its aglycone form. researchgate.net
The isoprenyl group within the structure of this compound and its aglycone may contribute to its affinity for cellular membranes, which could facilitate interactions with membrane-bound receptors or enzymes. researchgate.net The aglycone of this compound, this compound aglycone, has been noted for its biological activities, which may involve interactions with cellular targets. researchgate.net
In the context of enzyme modulation, while direct inhibitory or activatory studies on a wide range of enzymes are not extensively reported for this compound itself, the broader class of phenolic compounds to which it belongs is known to interact with various enzymes. libretexts.org There are general reports of enzyme inhibition by extracts containing this compound, such as the inhibition of tyrosinase. researchgate.net However, studies detailing the kinetics and specific nature of this compound's interaction with particular enzymes are not yet widely available. nih.gov
Future research focusing on ligand-receptor binding studies and enzyme inhibition assays will be crucial to fully elucidate the molecular mechanisms underlying the observed biological activities of this compound. msdmanuals.combioivt.com
Analytical Methodologies for Malaxinic Acid Detection and Quantification
Chromatographic Techniques for Quantitative Analysis
Chromatography is a fundamental technique for the separation of compounds from complex mixtures, making it indispensable for the analysis of malaxinic acid. mdpi.com Liquid and gas chromatography are the principal methods employed, often coupled with various detectors for quantification.
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of organic acids, including this compound. awri.com.auscioninstruments.com It provides high precision and is amenable to automation, though it requires skilled personnel and represents a significant capital investment. awri.com.au For the analysis of this compound, HPLC systems are frequently equipped with a UV-Vis or a photodiode array (PDA) detector. The carboxyl group within the this compound structure allows for UV detection, typically in the short wavelength region around 210 nm or 254 nm. researchgate.netshimadzu.com
Research has demonstrated the use of analytical scale ODS-HPLC (Octadecylsilane) with a PDA system to ascertain the purity of isolated this compound, which was found to be greater than 99%. researchgate.net The UV/VIS spectrum obtained via this method serves as a reference for compound identification. researchgate.net Reversed-phase columns, such as a C18-AQ, are particularly suitable for separating highly polar compounds like organic acids from aqueous solutions. scioninstruments.comhitachi-hightech.com
Table 1: HPLC-UV Conditions for Organic Acid Analysis
| Parameter | Value | Reference |
|---|---|---|
| Column | C18-AQ (ODS) Reversed-Phase | scioninstruments.com |
| Mobile Phase | 1mmol/L H₂SO₄ + 8 mmol/L Na₂SO₄ (pH 2.8) | hitachi-hightech.com |
| Flow Rate | 1.0 mL/min | researchgate.nethitachi-hightech.com |
| Column Temperature | 25°C | scioninstruments.comhitachi-hightech.com |
| Detection Wavelength | 210 nm or 254 nm | researchgate.netshimadzu.com |
| Injection Volume | 10 µL | hitachi-hightech.com |
Ultra-High Performance Liquid Chromatography (UHPLC) represents an advancement over conventional HPLC, utilizing columns with smaller particle sizes to operate at higher pressures. mdpi.com This results in significantly improved chromatographic resolution, greater sensitivity, and shorter analysis times. mdpi.comfrontiersin.org When coupled with mass spectrometry (MS), UHPLC-MS becomes a powerful platform for both targeted and untargeted metabolomics. mdpi.comlcms.cz
This technique has been successfully applied to the qualitative and quantitative analysis of polyphenols, including this compound, in fruits like pears. sciencechina.cnresearchgate.net The high resolution of UHPLC allows for the effective separation of complex mixtures of metabolites in biological samples such as serum and cerebrospinal fluid. frontiersin.orgnih.gov The combination with tandem mass spectrometry (UHPLC-MS/MS) is particularly valuable for the targeted and validated quantification of specific metabolites. nih.gov
Table 2: UHPLC System Parameters for Metabolite Separation
| Parameter | Value | Reference |
|---|---|---|
| System | Agilent 1290 Infinity LC | frontiersin.org |
| Column | ACQUITY UPLC HSS T3 (2.1 mm × 100 mm, 1.7 µm) | frontiersin.org |
| Column Temperature | 45°C | frontiersin.org |
| Flow Rate | 0.4 mL/min | frontiersin.org |
| Mobile Phase A | 0.1% Formic Acid in Water | frontiersin.org |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | frontiersin.org |
Gas Chromatography-Mass Spectrometry (GC-MS) is a premier technique for the analysis of volatile and semi-volatile organic compounds. mdpi.commdpi.com While this compound itself is non-volatile, GC-MS is a key tool in metabolomics for studying the profiles of volatile metabolites that may be associated with the metabolic pathways of this compound or its biological effects. researchgate.net GC-MS provides high chromatographic resolution and sensitivity, and the resulting mass spectra can be used to identify unknown compounds by comparing them to spectral libraries. mdpi.com
The analysis of volatile metabolites does not typically require chemical derivatization, which simplifies sample preparation. mdpi.com Techniques such as headspace solid-phase microextraction (HS-SPME) are commonly used to extract and concentrate volatile compounds from a sample's headspace before injection into the GC-MS system. mdpi.comresearchgate.net This approach has been used to identify volatile profiles in various biological matrices, including cancer cell lines and fruit kernels. mdpi.comnih.gov
Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)
Spectrometric Methods for Quantitative Analysis
Mass spectrometry is a cornerstone of modern analytical chemistry, offering unparalleled sensitivity and selectivity for the detection and quantification of metabolites. nih.gov
Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is the most utilized detection method in metabolomic studies due to its high sensitivity, which allows for the detection of metabolites at very low concentrations in biological samples. mdpi.comnih.gov Metabolomics research employs two main strategies: targeted and untargeted analysis. researchgate.net
Targeted metabolomics focuses on the precise measurement and quantification of a predefined set of known metabolites. upf.edu This approach uses low-resolution tandem mass analyzers like triple quadrupole (QqQ) or quadrupole ion trap (Q-IT) instruments. mdpi.comnih.gov These analyzers operate in modes such as Multiple Reaction Monitoring (MRM) or Selective Reaction Monitoring (SRM), which provide exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each target analyte. mdpi.com
Untargeted metabolomics aims to comprehensively analyze all detectable metabolites in a sample to obtain a global metabolic profile. creative-proteomics.com This hypothesis-generating approach is used to discover novel biomarkers or to understand broad metabolic changes in response to stimuli. lcms.cz High-resolution mass spectrometry (HRMS) instruments, such as time-of-flight (TOF) or Orbitrap analyzers, are often used in untargeted studies to provide accurate mass measurements, which aid in the identification of unknown compounds. lcms.cz Both targeted and untargeted LC-MS-based methods are central to investigating the bioavailability and metabolism of phenolic compounds like this compound. mdpi.com
Sample Preparation Techniques for Biological and Plant Matrices
Effective sample preparation is a critical step that directly influences the quality and reliability of analytical results for this compound. frontiersin.orgreading.ac.uk The goal is to extract the analyte of interest from the complex sample matrix while removing interfering substances.
For plant matrices , such as immature pear fruit, a common procedure involves initial homogenization in a solvent like a 60% ethanol (B145695) solution. researchgate.net This is followed by a series of purification steps. Solvent fractionation, for example using ethyl acetate, can separate compounds based on polarity. researchgate.net Further purification is often achieved using column chromatography with various resins. Amberlite XAD-2 and Diaion HP-20 are used for preliminary cleanup, followed by Sephadex LH-20 column chromatography to isolate fractions containing this compound. researchgate.net To prevent degradation of heat-sensitive metabolites, freeze-drying is the preferred method for drying plant tissues. frontiersin.orgmdpi.com
For biological matrices like blood plasma, the primary challenge is the high protein content. A crucial first step is protein precipitation, which is commonly accomplished by adding an organic solvent such as methanol, followed by vortexing, sonication, and centrifugation at low temperatures to pellet the proteins. frontiersin.orgresearchgate.net The resulting supernatant, containing the metabolites, can then be further processed. Solid-phase extraction (SPE) with C18 cartridges is a frequently used cleanup technique to remove non-polar compounds and salts that can interfere with LC-MS analysis. mdpi.com Filtering extracts through 0.22 µm or 0.45 µm filters before injection is essential to remove particulates and prevent clogging of the analytical system. mdpi.com
Table 3: Common Sample Preparation Steps for this compound Analysis
| Matrix | Preparation Step | Description | Reference |
|---|---|---|---|
| Plant Tissue | Homogenization | Grinding tissue in a solvent (e.g., 60% EtOH) to extract compounds. | researchgate.net |
| Plant Tissue | Column Chromatography | Purification using resins like Amberlite XAD-2, Diaion HP-20, and Sephadex LH-20. | researchgate.net |
| Plant Tissue | Freeze-Drying | Drying of sample material at low temperature and pressure to preserve metabolites. | frontiersin.orgmdpi.com |
| Biological Fluid | Protein Precipitation | Removal of proteins using organic solvents (e.g., methanol) and centrifugation. | frontiersin.orgresearchgate.net |
| General | Solid-Phase Extraction (SPE) | Cleanup of extract using C18 cartridges to remove interfering substances. | mdpi.com |
| General | Filtration | Passing the final extract through a microfilter (e.g., 0.22 µm) before analysis. | mdpi.com |
Solid-Phase Extraction (SPE)
Method Validation Parameters and Quality Control in Analytical Chemistry
Method validation is an essential process in analytical chemistry that demonstrates that an analytical method is suitable for its intended purpose. mdpi.comcertified-laboratories.com It ensures the reliability, reproducibility, and accuracy of the analytical data. The key parameters evaluated during method validation, as often guided by international standards like the ICH (International Council for Harmonisation) guidelines, include linearity, limits of detection (LOD) and quantification (LOQ), precision, accuracy, and recovery. certified-laboratories.comeuropa.eu
Linearity: Linearity demonstrates the ability of the analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. wjarr.com This is typically evaluated by analyzing a series of standards at different concentrations and determining the correlation coefficient (r²) of the calibration curve, which should ideally be close to 1. researchgate.net For many applications, a linearity range for the assay of an active substance is typically 80 to 120 percent of the test concentration. europa.eu
Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. certified-laboratories.com It is a measure of the method's sensitivity. The LOD can be estimated based on the signal-to-noise ratio (S/N), typically with a ratio of 3:1, or calculated from the standard deviation of the response and the slope of the calibration curve (LOD = 3.3σ/S). wjarr.comsepscience.com
Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. certified-laboratories.comoiv.int It is a critical parameter for quantitative assays of low-level analytes. The LOQ is often determined as the concentration corresponding to a signal-to-noise ratio of 10:1 or calculated using the formula LOQ = 10σ/S, where σ is the standard deviation of the response and S is the slope of the calibration curve. wjarr.comsepscience.com For example, a validated method for organic acids reported LOQ values ranging from 0.10 to 11.03 μg/mL. core.ac.uk Another study on the analysis of compounds in rat brain tissue established an LOQ of 50 ng/mL. nih.gov
Table 1: Illustrative Linearity and Sensitivity Data for an Analytical Method
| Parameter | Value | Description |
| Linearity Range | 10 - 100 µg/mL | The range of concentrations over which the method is linear. researchgate.net |
| Correlation Coefficient (r²) | >0.999 | A measure of how well the data points fit the linear regression line. researchgate.net |
| LOD | 0.03 - 3.31 µg/mL | The lowest detectable analyte concentration. core.ac.uk |
| LOQ | 0.10 - 11.03 µg/mL | The lowest quantifiable analyte concentration with accuracy and precision. core.ac.uk |
Note: The data in this table is illustrative and based on typical values reported in analytical method validation studies for organic acids and similar compounds.
Precision: Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. europa.eu It is usually expressed as the relative standard deviation (RSD). Precision can be evaluated at different levels:
Repeatability (Intra-day precision): Assesses the precision over a short period with the same analyst and equipment. wjarr.com
Intermediate Precision: Evaluates the effects of random variations within a laboratory, such as different days, analysts, or equipment. europa.eu
Reproducibility: Measures the precision between different laboratories. wjarr.com For example, a validated HPLC method for organic acids showed RSD values between 0.4% and 2.3% for repeatability and 1.2% to 5.0% for reproducibility. core.ac.uk Generally, an RSD of ≤15% is considered acceptable, except at the LOQ where it may be ≤20%. nih.gov
Accuracy: Accuracy represents the closeness of the test results obtained by the method to the true value. wjarr.com It is often determined by analyzing a sample with a known concentration of the analyte (a certified reference material or a spiked sample) and is expressed as the percent recovery. europa.eu Accuracy should be assessed using a minimum of nine determinations over at least three concentration levels covering the specified range. europa.eu Acceptance criteria for accuracy are often set at ±15% of the nominal value, and ±20% at the LOQ. nih.gov
Recovery: Recovery is a measure of the efficiency of an entire analytical method, including sample preparation. It is determined by comparing the analytical response of an analyte in a processed (extracted) sample to the response of the analyte in a standard solution that has not undergone sample preparation. A study on the analysis of organic acids in wine reported extraction recoveries ranging from 98.3% to 103%. researchgate.net Another study on organic acids in fruit juices found recovery rates between 82% and 110%. core.ac.uk
Table 2: Illustrative Precision, Accuracy, and Recovery Data
| Parameter | Acceptance Criteria | Example Finding |
| Precision (RSD%) | ≤ 15% (≤ 20% at LOQ) nih.gov | Intra-day: < 8.3% researchgate.net |
| Accuracy (% Recovery) | 85-115% (80-120% at LOQ) nih.gov | 95.2 - 102.9% researchgate.net |
| Extraction Recovery (%) | Typically >80% | 98.3 - 103% researchgate.net |
Note: The data in this table is illustrative and based on typical values and acceptance criteria reported in analytical method validation literature.
Preclinical Pharmacokinetics and Biotransformation of Malaxinic Acid
Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Modelsmerckvetmanual.comcreative-biolabs.combeckman.com
The journey of a chemical compound through a biological system is described by four key processes: absorption, distribution, metabolism, and excretion (ADME). allucent.commhmedical.com In preclinical studies, animal models such as rats are essential for understanding these pharmacokinetic parameters, which determine the compound's concentration and persistence at its site of action. creative-biolabs.comescholarship.org For phenolic compounds like Malaxinic Acid, metabolism often involves extensive phase I (e.g., oxidation, hydrolysis) and phase II (e.g., glucuronidation, sulfation) reactions, which convert the original molecule into more water-soluble forms for easier excretion. merckvetmanual.commdpi.com
Studies in animal models provide critical insights into how this compound (MA) and its corresponding aglycone (MAA) are absorbed. Following oral administration in Sprague-Dawley rats, research indicates that the intact forms of both MA and its aglycone are largely absent from blood plasma. nih.gov This suggests that this compound is either poorly absorbed through the gut barrier or, more likely, is rapidly and extensively metabolized before it can reach systemic circulation. nih.govmdpi.com
Phenolic compounds, in general, can be absorbed from the stomach and intestines. acs.orgwur.nl However, their structure, particularly the presence of sugar moieties or other functional groups, significantly influences their absorption efficiency and subsequent metabolic fate. mdpi.comwur.nl The low detection of the original forms of MA and MAA in plasma points towards significant modification during the absorption process or a pronounced first-pass effect. nih.govub.edu
Metabolite profiling in biological samples is crucial for understanding the biotransformation of a compound. In preclinical studies using rats, analysis of blood plasma after oral administration of this compound revealed the presence of its metabolites rather than the compound in its original form. researchgate.netnih.gov The primary metabolites identified were conjugates, indicating that this compound undergoes extensive phase II metabolism. nih.govmdpi.com This metabolic conversion is a common fate for plant-derived phenolic compounds, which are recognized by the body as foreign substances (xenobiotics) and processed for elimination. merckvetmanual.commdpi.com
Glucuronidation is a major phase II metabolic reaction where a glucuronic acid molecule is attached to a substrate, a process catalyzed by UDP-glucuronosyltransferases (UGTs). mdpi.comtaylorandfrancis.com This conjugation significantly increases the water solubility of the compound, facilitating its excretion from the body via urine or bile. mdpi.com
For this compound, studies have confirmed that glucuronidation is a key metabolic pathway. nih.gov Research involving the analysis of rat plasma after oral administration of this compound specifically detected the presence of its glucuronide metabolites. nih.gov The absence of the parent compound and the detection of these conjugates underscore the efficiency of this detoxification pathway for this compound. nih.govmdpi.com
Table 1: Detected Forms of this compound in Rat Plasma
| Compound | Detected in Rat Plasma (Intact Form) | Detected Metabolites | Primary Metabolic Pathway |
| This compound | No nih.gov | Glucuronide Metabolites nih.gov | Glucuronidation nih.govmdpi.com |
| This compound Aglycone | No nih.gov | Not specified | - |
Sulfation is another critical phase II conjugation reaction, running in parallel with glucuronidation for many phenolic compounds. mdpi.comtaylorandfrancis.com This pathway involves the transfer of a sulfo group to the molecule, a reaction catalyzed by sulfotransferase (SULT) enzymes. taylorandfrancis.comnih.gov Like glucuronidation, sulfation enhances the polarity of xenobiotics, preparing them for excretion. mdpi.com
While glucuronide metabolites of this compound have been explicitly identified, the role of sulfation is also highly probable given the metabolic patterns of similar phenolic compounds. nih.govmdpi.com Often, analytical methods for detecting phenolic metabolites in biological samples involve treating the plasma with both β-glucuronidase and sulfatase enzymes, which suggests that both sulfated and glucuronidated conjugates are expected metabolites. nih.gov For flavonoids and other phenolics, sulfation and glucuronidation often occur at similar positions on the molecule, such as hydroxyl groups. nih.govresearchgate.net
Metabolite Identification in Biological Fluids (e.g., Rat Plasma)
Glucuronidation Pathways and Glucuronide Metabolites
Role of the Gut Microbiota in this compound Metabolism (Preclinical Insights)
The gut microbiota plays a pivotal role in the metabolism of many dietary compounds, including phenolic acids. nih.govnih.gov These microorganisms possess a vast array of enzymes capable of transforming substances that are indigestible by the host's own enzymes. dovepress.commdpi.com For phenolic compounds, the gut microbiota can perform crucial hydrolytic reactions, such as stripping away sugar moieties to release aglycones. nih.govwur.nl
Bioavailability Assessment in Preclinical Models
This low bioavailability of the original compound is a common characteristic of many dietary phenolic compounds. mdpi.com It is attributed to a combination of poor absorption of the intact molecule and, more significantly, extensive first-pass metabolism in the intestinal wall and the liver, as well as metabolism by the gut microbiota. mdpi.comwur.nlub.edu
Table 2: Summary of Preclinical Pharmacokinetic Profile of this compound
| Pharmacokinetic Parameter | Observation in Animal Models (Rat) | Implication |
| Absorption | Intact this compound and its aglycone are not detected in plasma. nih.gov | Poor absorption of the parent compound or very rapid metabolism. |
| Metabolism | Extensive phase II metabolism; glucuronide metabolites identified in plasma. nih.gov | The body efficiently converts this compound into more water-soluble forms for elimination. |
| Bioavailability | Low oral bioavailability of the parent compound. nih.govmdpi.com | The biological effects may be due to its metabolites rather than the intact molecule. |
Research Challenges and Future Perspectives in Malaxinic Acid Studies
Elucidation of Comprehensive Molecular Mechanisms of Action
While preliminary studies have attributed several beneficial effects to malaxinic acid, including anti-inflammatory, anticancer, and anti-obesity properties, the precise molecular pathways through which it exerts these effects remain largely unelucidated. researchgate.netresearchgate.net Early research suggests that its anticancer activity may involve the inhibition of specific proteins (21–26 kDa) that are crucial for cancer cell proliferation. emerald.com In the context of metabolic health, studies in animal models have shown that this compound can decrease the expression of inflammatory markers in adipose tissue, such as F4/80, CD68, TNF-α, MCP-1, and IL-6. researchgate.netresearchgate.net
However, a comprehensive understanding of its mechanism of action is still lacking. emerald.comresearchgate.net Future research must focus on identifying its direct molecular targets, understanding its interaction with cell signaling cascades, and clarifying how it modulates gene expression. For instance, investigating its effect on key inflammatory pathways like NF-κB and MAPK, which are central to many chronic diseases, is a critical next step. nih.gov A deeper mechanistic insight is essential for validating its therapeutic potential and for the rational design of future studies.
Exploration of Synergistic Effects with Other Phytochemicals
The specific synergistic or additive mechanisms between this compound and other compounds in pear fruit have not been fully elucidated. researchgate.net Future research should systematically investigate these interactions. Studies could be designed to test combinations of this compound with other prominent pear phytochemicals, such as chlorogenic acid, arbutin, or epicatechin, to map out their combined effects on various cellular models. Understanding these synergies is crucial, as it could lead to the development of more potent, multi-targeted functional foods or nutraceuticals. ijisrt.com
Development of Advanced Analytical Standards and Reference Materials
A significant bottleneck in the early research of this compound was the lack of a commercially available, high-purity analytical standard. researchgate.netresearchgate.net The absence of such a reference material complicates the accurate quantification of the compound in plant materials and biological samples, hindering metabolic and pharmacokinetic studies.
In response to this need, researchers have developed methods for the large-scale isolation and purification of this compound from natural sources, particularly immature pears, achieving purities greater than 99%. researchgate.net These efforts have made highly pure this compound available for use as an external standard in analytical techniques like High-Performance Liquid Chromatography (HPLC). researchgate.netresearchgate.net Furthermore, commercial suppliers now offer this compound and its deuterated isotopic variant (this compound-d6) as certified reference materials, which is a crucial step for advancing research. lgcstandards.comlgcstandards.com Continued development and availability of these standards are vital for ensuring the reproducibility and accuracy of research findings across different laboratories.
Investigation of Ecological Roles and Biosynthetic Regulation within Plants
The role of this compound within the plant itself is an area that warrants deeper investigation. As a secondary metabolite, it likely plays a role in the plant's defense and survival strategies. nih.gov Its presence in higher concentrations in unripe fruits and its demonstrated antifungal and antibacterial properties suggest it functions as a protective agent against pathogens. emerald.com Plants produce a vast array of such compounds to defend against herbivores, insects, and microbial threats. nih.govmdpi.com
The biosynthetic pathway of this compound in plants is not fully mapped out. It is understood to be a glucosidic compound formed from an ether bond between β-glucose and its aglycone, 4-hydroxy-3-(3′-methyl-2′-butenyl)benzoic acid. researchgate.netresearchgate.net This structure indicates that its synthesis involves multiple steps, including the prenylation of a benzoic acid precursor and subsequent glycosylation. While the biosynthesis of related building blocks like malonyl-CoA is well-studied in microorganisms, the specific enzymes and regulatory genes controlling this compound production in pears are unknown. wikipedia.orgnih.gov Future research using transcriptomics and metabolomics could identify the genes and regulatory networks involved, potentially enabling the enhancement of its production through agricultural or biotechnological means. deepdyve.com
Translational Research Avenues from Preclinical Findings
Translational research aims to bridge the gap between preclinical laboratory discoveries and their application in human health. researchgate.netbio-rad.com Preclinical studies using animal models have provided promising results for this compound, particularly in the context of metabolic diseases. In mice fed a high-fat diet, administration of pear extract and purified this compound was shown to reverse obesity, reduce adipose tissue inflammation, and alleviate fatty liver (hepatosteatosis). researchgate.netresearchgate.netnih.gov
These findings establish a strong foundation for translational research avenues. The next logical step involves moving towards well-designed clinical trials to determine if the effects observed in mice translate to humans. nih.gov Such studies would need to assess the efficacy of this compound or this compound-rich extracts in improving metabolic parameters in human subjects. However, the path from preclinical success to clinical application is challenging, with many promising compounds failing to show efficacy in humans. nih.govnih.gov Therefore, further detailed preclinical work to confirm mechanisms and identify potential biomarkers is a critical intermediate step. bio-rad.com
| Preclinical Finding | Model System | Observed Effects | Potential Translational Relevance |
| Anti-obesity and Anti-inflammatory | High-fat diet-fed mice | Reduced body weight, decreased adipose tissue inflammation (lower TNF-α, IL-6), improved insulin (B600854) sensitivity. researchgate.netresearchgate.netnih.gov | Development of functional foods or therapies for managing obesity and related metabolic syndrome. |
| Hepatoprotective | High-fat diet-fed mice | Amelioration of hepatosteatosis (fatty liver). researchgate.netresearchgate.net | Potential intervention for non-alcoholic fatty liver disease (NAFLD). |
| Anticancer | In vitro models | Inhibition of proliferation in certain cancer cell lines. emerald.com | A starting point for investigating its potential as a chemopreventive or therapeutic agent. |
| Antimicrobial | In vitro assays | Antifungal and antibacterial activity. emerald.comresearchgate.net | Exploration for applications in food preservation or as a topical antimicrobial agent. |
Methodological Advancements in Extraction, Synthesis, and Characterization
Advancements in chemical and analytical methodologies are fundamental to progressing our understanding of any natural product. For this compound, significant progress has been made in establishing robust methods for its study.
Extraction: Efficient protocols have been developed for extracting this compound from plant material, especially immature pears. These methods typically involve an initial extraction with aqueous ethanol (B145695), followed by solvent partitioning and purification using various column chromatography techniques, such as Amberlite XAD-2, Diaion HP-20, and Sephadex LH-20. researchgate.net Final purification is often achieved using semi-preparative HPLC. researchgate.net
Synthesis: A complete chemical synthesis for this compound has been described. The process involves the prenylation of an ethyl 4-hydroxybenzoate (B8730719) precursor, followed by hydrolysis and subsequent glycosylation to yield the final compound. This allows for the production of this compound independent of natural sources, enabling more extensive research.
Characterization: The structural identity and purity of this compound are confirmed using a suite of modern analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is used for detailed structural elucidation, while High-Performance Liquid Chromatography (HPLC) coupled with detectors like UV or mass spectrometry (MS) is employed for quantification and purity assessment. mdpi.com High-resolution mass spectrometry (HR-MS) is also used to confirm the elemental composition.
| Methodology | Technique/Reagents | Purpose | Reference(s) |
| Extraction | Ethanol/Water Extraction, Solvent Partitioning | Initial isolation from plant matrix (e.g., pears). | researchgate.nettandfonline.com |
| Column Chromatography (Amberlite XAD-2, Diaion HP-20) | Purification of the crude extract. | researchgate.net | |
| Semi-preparative HPLC | Final purification to achieve high purity (>99%). | researchgate.net | |
| Synthesis | Ethyl 4-hydroxybenzoate, 1-bromo-3-methyl-2-butene | Creation of the prenylated aglycone. | |
| Aceto bromo-α-D-glucose | Glycosylation step to attach the sugar moiety. | ||
| Characterization | Nuclear Magnetic Resonance (NMR) | Complete structural identification. | |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | researchgate.net | |
| Mass Spectrometry (MS / HR-MS) | Confirmation of molecular weight and formula. | mdpi.com |
Identification of Research Gaps in this compound Knowledge
Despite the progress made, significant gaps in our knowledge of this compound remain. Addressing these gaps through focused research is essential for advancing the field.
| Identified Research Gap | Description | Implication for Future Research |
| Incomplete Mechanistic Understanding | The direct molecular targets and the full signaling pathways affected by this compound are largely unknown. emerald.comresearchgate.net | Requires targeted molecular biology studies (e.g., proteomics, transcriptomics) to identify binding partners and downstream effects. |
| Lack of Human Clinical Data | Promising results from animal models have not yet been validated in human clinical trials. nih.govnih.gov | There is a critical need for well-designed, placebo-controlled clinical trials to assess safety and efficacy in humans. |
| Undefined Synergistic Interactions | While synergy with other phytochemicals is suspected, the specific interactions and mechanisms are not elucidated. researchgate.net | Calls for combinatorial studies testing this compound with other compounds to understand their joint effects. |
| Unknown Biosynthetic Pathway | The specific genes and enzymes responsible for the synthesis of this compound in plants have not been identified. | Research using genetic and metabolomic approaches in pears is needed to map the biosynthetic route. |
| Limited Bioavailability and Metabolism Data | While initial studies have been conducted, a comprehensive understanding of how this compound is absorbed, distributed, metabolized, and excreted in humans is lacking. researchgate.net | Requires further pharmacokinetic studies in animal models and eventually in humans to understand its fate in the body. |
Q & A
Q. How is Malonic Acid identified and characterized in laboratory settings?
Malonic Acid (CAS 141-82-2) is identified by its purity (>98% as per safety data sheets) and physicochemical properties, including its white crystalline solid form, decomposition temperature (135°C), and insolubility in water . Characterization methods include nuclear magnetic resonance (NMR) for structural validation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. Researchers should cross-reference these methods with established protocols in analytical chemistry literature .
Q. What precautions are necessary when handling Malonic Acid in experimental workflows?
While Malonic Acid is not classified as hazardous under EU Regulation 1272/2008, precautions include avoiding inhalation of combustion byproducts (e.g., CO/CO₂) and minimizing skin/eye contact. Use personal protective equipment (PPE) such as gloves and lab coats, and adhere to waste disposal protocols compliant with local regulations . For fire safety, use dry chemical extinguishers and avoid water-based agents due to its thermal decomposition properties .
Q. What stability considerations apply to Malonic Acid under varying experimental conditions?
Malonic Acid remains stable under standard storage conditions (room temperature, sealed containers) but degrades at ≥135°C. Avoid exposure to strong oxidizers, which may trigger exothermic reactions. For long-term stability studies, monitor pH-dependent decomposition in aqueous solutions using spectroscopic methods .
Advanced Research Questions
Q. How can researchers optimize Malonic Acid synthesis for high-purity yields in organic chemistry applications?
Optimization involves controlling reaction parameters such as temperature, solvent polarity, and catalyst selection. For example, using diethyl malonate as a precursor and employing recrystallization or column chromatography for purification can achieve >99% purity. Validate yields via gravimetric analysis and compare results against peer-reviewed synthesis protocols .
Q. What advanced analytical techniques validate Malonic Acid’s role in biochemical or catalytic interactions?
Isotopic labeling (e.g., ¹³C-labeled Malonic Acid) coupled with NMR or Fourier-transform infrared spectroscopy (FTIR) can track its metabolic pathways or catalytic behavior. For kinetic studies, use stopped-flow spectrophotometry to monitor real-time reactions. Cross-validate findings with computational models (e.g., density functional theory) to resolve mechanistic ambiguities .
Q. How should researchers resolve contradictions in experimental data involving Malonic Acid’s reactivity or toxicity?
Contradictions may arise from impurities, methodological variability, or contextual factors (e.g., pH, temperature). Apply a weight-of-evidence approach: (1) Replicate experiments under standardized conditions; (2) Use statistical tools (e.g., ANOVA, t-tests) to assess significance of discrepancies; (3) Compare results with literature using systematic reviews. Document all variables in supplementary materials to ensure reproducibility .
Q. What methodological frameworks are recommended for assessing Malonic Acid’s environmental impact in ecotoxicology studies?
Conduct tiered assessments: (1) Acute toxicity tests using model organisms (e.g., Daphnia magna) under OECD guidelines; (2) Bioaccumulation studies with stable isotope tracing; (3) Long-term ecological modeling to predict soil/water system impacts. Prioritize data transparency by publishing raw datasets and analytical code in open-access repositories .
Q. What are best practices for integrating Malonic Acid studies into broader interdisciplinary research?
Use systematic literature reviews to identify knowledge gaps (e.g., Google Scholar searches filtered by citation count and recency) . Align experimental designs with FAIR principles (Findable, Accessible, Interoperable, Reusable), and employ mixed-methods approaches (e.g., combining synthetic chemistry with machine learning for reaction prediction) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
